![molecular formula C18H24N2O5 B14423761 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline CAS No. 84823-34-7](/img/structure/B14423761.png)
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline is a complex organic compound that has garnered significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a carboxylic acid group, a phenyl group, and a proline derivative, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline typically involves multiple steps, including the protection and deprotection of functional groups, as well as the formation of key carbon-carbon and carbon-nitrogen bonds. One common synthetic route involves the use of boronic esters as protective groups in carbohydrate chemistry, which allows for selective functionalization of the molecule under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its ability to modulate specific molecular targets.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other proline derivatives and molecules with similar functional groups, such as:
- 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-D-proline
- 1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline
- 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-alanine .
Uniqueness
What sets 1-[(2-Carboxy-4-phenylbutyl)(methyl)carbamoyl]-L-proline apart from similar compounds is its specific combination of functional groups and stereochemistry, which confer unique reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
84823-34-7 |
|---|---|
Formule moléculaire |
C18H24N2O5 |
Poids moléculaire |
348.4 g/mol |
Nom IUPAC |
(2S)-1-[(2-carboxy-4-phenylbutyl)-methylcarbamoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C18H24N2O5/c1-19(18(25)20-11-5-8-15(20)17(23)24)12-14(16(21)22)10-9-13-6-3-2-4-7-13/h2-4,6-7,14-15H,5,8-12H2,1H3,(H,21,22)(H,23,24)/t14?,15-/m0/s1 |
Clé InChI |
RQAMYBSMKWUVFZ-LOACHALJSA-N |
SMILES isomérique |
CN(CC(CCC1=CC=CC=C1)C(=O)O)C(=O)N2CCC[C@H]2C(=O)O |
SMILES canonique |
CN(CC(CCC1=CC=CC=C1)C(=O)O)C(=O)N2CCCC2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


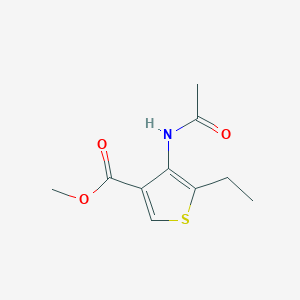
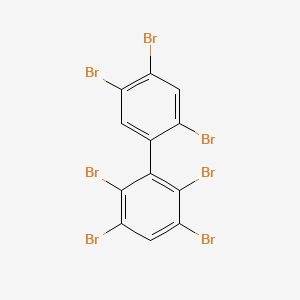
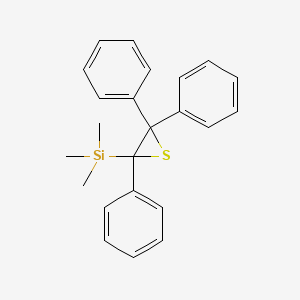
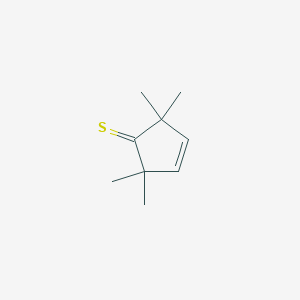
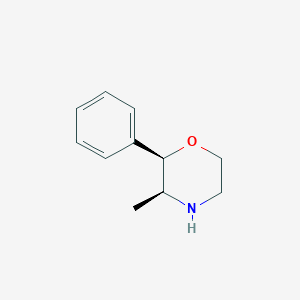
![1,1,2,2,6,6,7,7-Octamethyldispiro[2.1.2~5~.1~3~]octane-4,8-dione](/img/structure/B14423694.png)
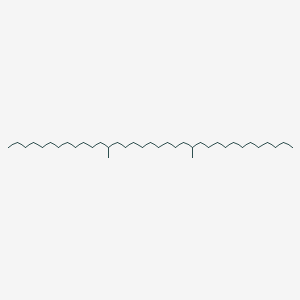

![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)

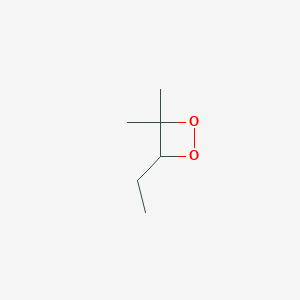
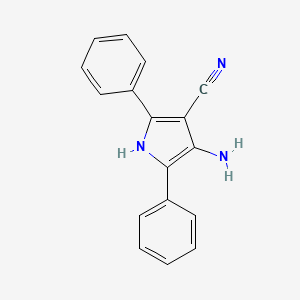
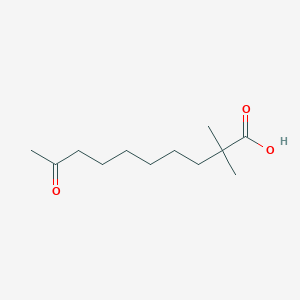
![2-[2-(1,3-Dioxolan-2-yl)ethyl]cyclohepta-3,5-dien-1-one](/img/structure/B14423747.png)
